4-fluoro-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide
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Overview
Description
4-fluoro-N’-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide is a complex organic compound characterized by the presence of fluorine atoms, a piperidine ring, and a benzenesulfonohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N’-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate, which involves the reaction of 3-fluorobenzyl chloride with piperidine under basic conditions.
Introduction of the Benzenesulfonohydrazide Moiety: The piperidine intermediate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base to form the desired benzenesulfonohydrazide compound.
Final Coupling Reaction: The final step involves the coupling of the piperidine-benzenesulfonohydrazide intermediate with a suitable carbonyl compound to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N’-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atoms.
Scientific Research Applications
4-fluoro-N’-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Research: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-fluoro-N’-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by forming a stable complex. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
4-fluorobenzylamine: Shares the fluorobenzyl moiety but lacks the piperidine and benzenesulfonohydrazide groups.
4-fluorophenylhydrazine: Contains the fluorophenyl and hydrazine groups but lacks the piperidine and carbonyl functionalities.
Uniqueness
4-fluoro-N’-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide is unique due to its combination of fluorine atoms, piperidine ring, and benzenesulfonohydrazide moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N'-(4-fluorophenyl)sulfonylpiperidine-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O3S/c20-16-4-6-18(7-5-16)28(26,27)23-22-19(25)15-8-10-24(11-9-15)13-14-2-1-3-17(21)12-14/h1-7,12,15,23H,8-11,13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYJXRWIKKUDCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NNS(=O)(=O)C2=CC=C(C=C2)F)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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